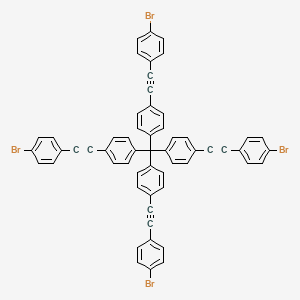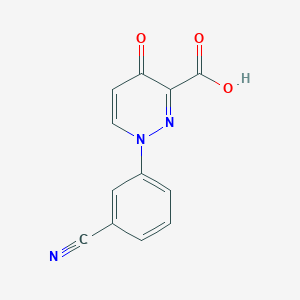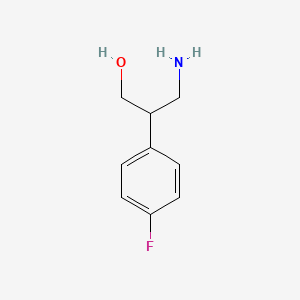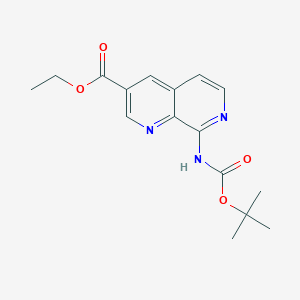![molecular formula C37H44NO2PS B15155920 N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155920.png)
N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide is a complex organophosphorus compound. This compound is notable for its unique structure, which includes a xanthene backbone and a diphenylphosphanyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common method includes the reaction of 1,5-dibromopentane with lithium diphenylphosphide or diphenylphosphine in the presence of caesium hydroxide . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity. The compound is usually purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The diphenylphosphanyl group can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various transition metal catalysts for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines.
Aplicaciones Científicas De Investigación
N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions
Biology: The compound can be used in the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism of action of N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide involves its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and the metal center used.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(diphenylphosphino)pentane: Another organophosphorus compound with similar applications in catalysis.
1,3-Bis(diphenylphosphino)propane: Used in similar catalytic reactions but with different steric and electronic properties.
Uniqueness
N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its xanthene backbone, which provides additional stability and electronic properties compared to other similar compounds. This makes it particularly effective in certain catalytic applications where stability and reactivity are crucial.
Propiedades
Fórmula molecular |
C37H44NO2PS |
|---|---|
Peso molecular |
597.8 g/mol |
Nombre IUPAC |
N-[1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H44NO2PS/c1-35(2,3)34(38(9)42(39)36(4,5)6)28-22-16-23-29-32(28)40-33-30(37(29,7)8)24-17-25-31(33)41(26-18-12-10-13-19-26)27-20-14-11-15-21-27/h10-25,34H,1-9H3 |
Clave InChI |
OPZNKILVSCIGHA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)N(C)S(=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


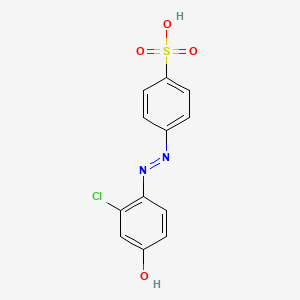
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B15155850.png)
![1-{2-[(2-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155863.png)
![N-[(4-methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B15155868.png)
![2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid](/img/structure/B15155879.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15155886.png)
![3-Iodobicyclo[1.1.1]pentan-1-amine](/img/structure/B15155888.png)
![{1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B15155893.png)
![4-Isopropyl-2-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B15155904.png)
![4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide](/img/structure/B15155911.png)
